molecular formula C8H6BrClO B2655562 5-bromo-6-chloro-2,3-dihydro-1-benzofuran CAS No. 1345120-02-6

5-bromo-6-chloro-2,3-dihydro-1-benzofuran

Cat. No.: B2655562
CAS No.: 1345120-02-6
M. Wt: 233.49
InChI Key: OZYJDXKIXMQKFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-chloro-2,3-dihydro-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-6-chloro-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states.

    Reduction Reactions: Reduction can lead to the formation of different reduced forms of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzofuran derivatives, while oxidation and reduction reactions can lead to different oxidation states and reduced forms of the compound.

Scientific Research Applications

Chemistry: 5-bromo-6-chloro-2,3-dihydro-1-benzofuran is used as a building block in organic synthesis.

Biology and Medicine: Benzofuran derivatives, including this compound, have shown significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds are being investigated for their potential use as therapeutic agents in the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

  • 5-bromo-2,3-dihydro-1-benzofuran
  • 6-chloro-2,3-dihydro-1-benzofuran
  • 5-bromo-3-iodo-2,3-dihydro-1-benzofuran

Comparison: 5-bromo-6-chloro-2,3-dihydro-1-benzofuran is unique due to the presence of both bromine and chlorine atoms on the benzofuran ring. This dual substitution can lead to distinct chemical and biological properties compared to similar compounds with only one halogen substituent . The presence of both halogens may enhance the compound’s reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-6-chloro-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYJDXKIXMQKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C21)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345120-02-6
Record name 5-bromo-6-chloro-2,3-dihydro-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a similar way as described above, 6-chloro-2,3-dihydrobenzofuran (142) was prepared starting from 2-bromo-5-chlorophenol. NBS (155 mg, 0.87 mmol) was added to a solution of 2-bromo-5-chloro-2,3-dihydrobenzo[b]furan (142) (135 mg, 0.87 mmol) in 5 ml ACN. The reaction mixture was stirred 5 h at r.t. The yellow solution was poured into ice-water, extracted with EA. Org. phase was washed with aq. sodium bicarbonate and brine subsequently. After dried over sodium sulfate the org. phase was concentrated to give 204 mg (purity>90%, quantitative yield) title compound as pale yellow solid.
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155 mg
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2-bromo-5-chloro-2,3-dihydrobenzo[b]furan
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